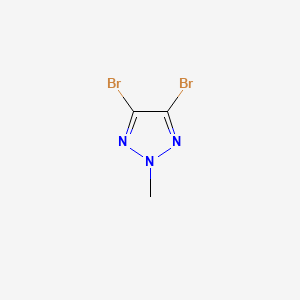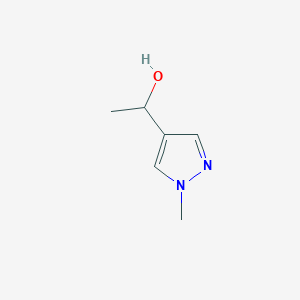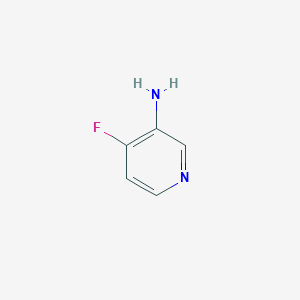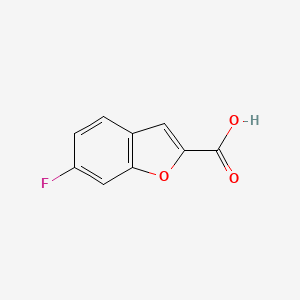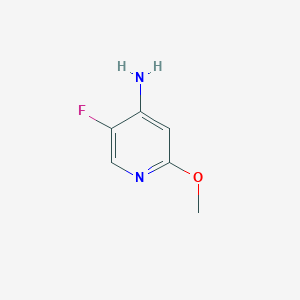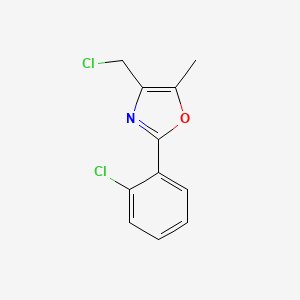
4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole" is a derivative of oxazole, a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. This particular derivative features chloromethyl and chlorophenyl substituents, which may influence its chemical reactivity and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their characteristics, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of oxazole derivatives often involves the formation of the oxazole ring followed by various substitution reactions. For instance, 2-(halomethyl)-4,5-diphenyloxazoles serve as reactive scaffolds for synthetic elaboration at the 2-position, allowing for the introduction of various functional groups such as alkylamino, alkylthio, and alkoxy groups . The chloromethyl group in "4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole" suggests that similar synthetic strategies could be employed for further functionalization.
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be determined using spectroscopic techniques and computational methods such as Density Functional Theory (DFT). For example, the structural parameters of related compounds have been optimized using DFT, and the results are compared with available X-ray data . The dihedral angles between the rings and the presence of substituents can significantly affect the molecular conformation and, consequently, the physical and chemical properties of the compound .
Chemical Reactions Analysis
Oxazole derivatives participate in various chemical reactions due to their reactive sites. The halomethyl group, for instance, is a versatile functional group that can undergo substitution reactions to yield a range of products . The presence of electron-withdrawing chloro substituents can also influence the reactivity of the compound, potentially making it a suitable candidate for nucleophilic substitution reactions or as an intermediate in the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are influenced by their molecular structure and substituents. Advanced spectroscopic techniques can characterize these compounds, providing information on their absorption and emission wavelengths, which are important for applications in materials science and photophysics . The nonlinear optical properties and optical limiting behavior of these compounds are of particular interest, as they can be tailored by introducing different substituents . The chlorophenyl group in the compound of interest may contribute to such properties by affecting the electronic distribution within the molecule.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- Synthetic Elaboration : The chloromethyl analogue of 2-(Halomethyl)-4,5-diphenyloxazoles is used for synthetic elaboration, leading to the creation of various oxazole derivatives. This demonstrates its utility in complex organic syntheses (Patil & Luzzio, 2016).
- Anticancer and Antimicrobial Applications : Novel oxazole compounds, including those derived from 4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole, have shown potential as anticancer and antimicrobial agents. This highlights its role in the development of new therapeutic compounds (Katariya, Vennapu & Shah, 2021).
- Regioselective Direct Halogenation : A method for the synthesis of 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles and 2-aryl-4-chloromethyl-5-methyl-1,3-oxazoles, including variants of the compound , has been developed, offering high regioselectivity (Yamane, Mitsudera & Shundoh, 2004).
Photophysical and Nonlinear Optical Behavior
- Nonlinear Optical Properties : Certain derivatives of 4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole have been synthesized to study their nonlinear optical properties. These studies are important for the development of materials with specific optical characteristics (Murthy et al., 2013).
Pharmaceutical Applications
- Transthyretin Amyloidogenesis Inhibitors : Oxazoles, including those related to the compound , have been synthesized and evaluated as inhibitors of transthyretin amyloid fibril formation, showing potential in treating amyloid diseases (Razavi et al., 2005).
Propiedades
IUPAC Name |
4-(chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-7-10(6-12)14-11(15-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYTZASJYGTKTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2Cl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



